7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-[(E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Description
7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-[(E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C22H23N7O7 and its molecular weight is 497.468. The purity is usually 95%.
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Scientific Research Applications
Purine Derivatives in Oncology
Research on novel substituted purine derivatives has indicated their potential as anticancer agents. For example, studies have shown that certain 8-substituted methylxanthine derivatives exhibit in vitro anticancer activities against various cancer cell lines, including leukemia, colon cancer, and renal cancer (Rida et al., 2007)[https://consensus.app/papers/synthesis-some-novel-substituted-purine-derivatives-rida/bad2ee1b339750a881bb9b14cbffbf9a/?utm_source=chatgpt]. These findings suggest that modifications to the purine structure, similar to the compound , could yield new anticancer drugs with significant efficacy.
Antimicrobial Applications
Purine derivatives have also been explored for their antimicrobial properties. Arylhydrazones of methylene active compounds, for example, have been synthesized and shown effective against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, indicating their potential as antimicrobial agents (Kandhavelu et al., 2012)[https://consensus.app/papers/synthesis-characterization-activity-arylhydrazones-kandhavelu/8e5c1960214d57cdaf1e738eb53e1319/?utm_source=chatgpt]. The compound's structural features may contribute to similar antimicrobial activities, suggesting a possible application in treating infections.
Properties
IUPAC Name |
7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-5H-purin-7-ium-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O7/c1-13-4-6-15(7-5-13)35-12-14(30)11-28-18-19(26(2)22(32)27(3)20(18)31)24-21(28)25-23-10-16-8-9-17(36-16)29(33)34/h4-10,14,18,30H,11-12H2,1-3H3/p+1/b23-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRDUMCTNIZHCI-AUEPDCJTSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(C[N+]2=C(N=C3C2C(=O)N(C(=O)N3C)C)NN=CC4=CC=C(O4)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(C[N+]2=C(N=C3C2C(=O)N(C(=O)N3C)C)N/N=C/C4=CC=C(O4)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N7O7+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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